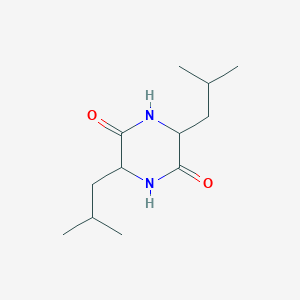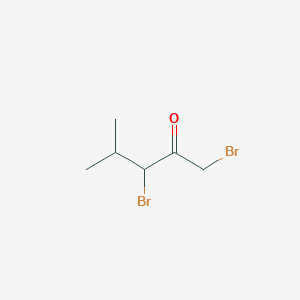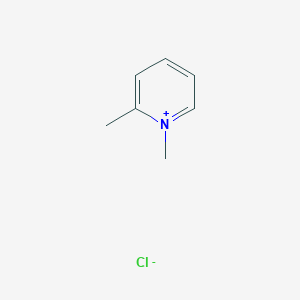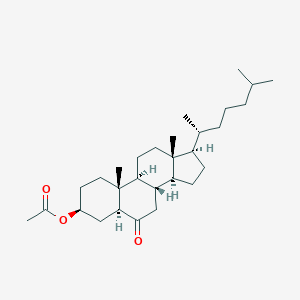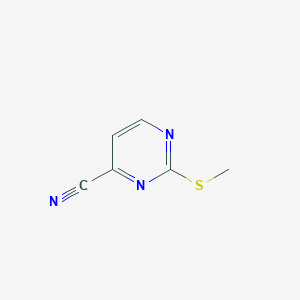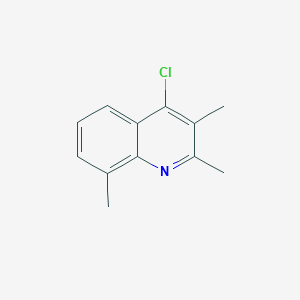
4-Chloro-2,3,8-trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3,8-trimethylquinoline, also known as CTMQ, is a chemical compound that has been widely used in various scientific research applications. It is a heterocyclic compound that belongs to the quinoline family.
Mechanism Of Action
The mechanism of action of 4-Chloro-2,3,8-trimethylquinoline is not well understood. However, it has been suggested that 4-Chloro-2,3,8-trimethylquinoline may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
4-Chloro-2,3,8-trimethylquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-Chloro-2,3,8-trimethylquinoline has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its high purity and stability. 4-Chloro-2,3,8-trimethylquinoline is a yellow crystalline solid that is easy to handle and store. However, one limitation of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its potential toxicity. 4-Chloro-2,3,8-trimethylquinoline has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.
Future Directions
There are many future directions for the use of 4-Chloro-2,3,8-trimethylquinoline in scientific research. One potential area of research is the development of new drugs based on 4-Chloro-2,3,8-trimethylquinoline. 4-Chloro-2,3,8-trimethylquinoline has been shown to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for the treatment of these diseases. Additionally, 4-Chloro-2,3,8-trimethylquinoline may be used as a component in the synthesis of other heterocyclic compounds for various applications, such as in the development of new materials or as catalysts for chemical reactions.
Scientific Research Applications
4-Chloro-2,3,8-trimethylquinoline has been used in various scientific research applications, including the synthesis of fluorescent probes, development of new drugs, and as a component in the synthesis of other heterocyclic compounds. 4-Chloro-2,3,8-trimethylquinoline has been used as a precursor in the synthesis of quinoline-based fluorescent probes for the detection of metal ions, such as copper and zinc. It has also been used in the development of new drugs, including anti-inflammatory and anti-cancer agents.
properties
CAS RN |
1203-45-8 |
|---|---|
Product Name |
4-Chloro-2,3,8-trimethylquinoline |
Molecular Formula |
C12H12ClN |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
4-chloro-2,3,8-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-5-4-6-10-11(13)8(2)9(3)14-12(7)10/h4-6H,1-3H3 |
InChI Key |
DQUZVDWXDBEMRB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
synonyms |
4-CHLORO-2,3,8-TRIMETHYLQUINOLINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

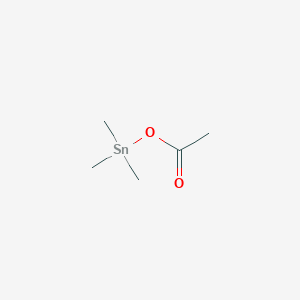
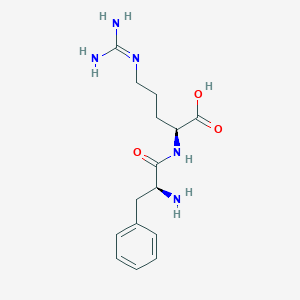
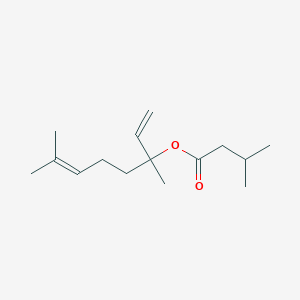
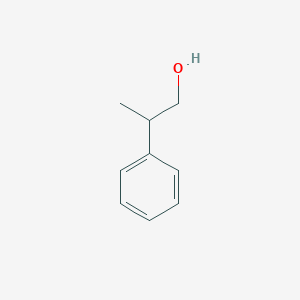
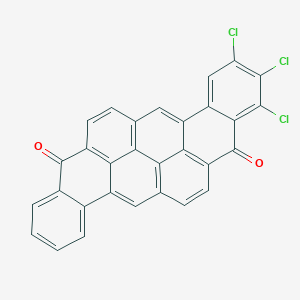
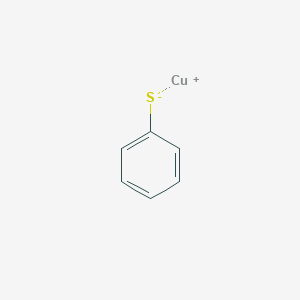
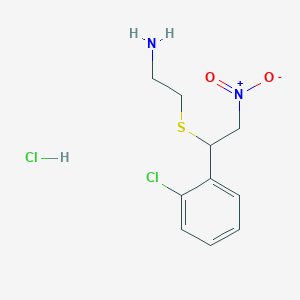
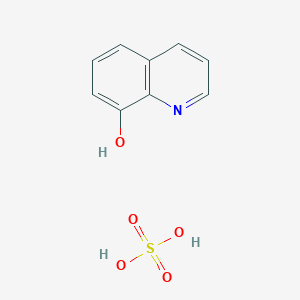
![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)
